![molecular formula C14H15NO B14291430 3-[2-(4-Aminophenyl)ethyl]phenol CAS No. 117967-89-2](/img/structure/B14291430.png)
3-[2-(4-Aminophenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group (a hydroxyl group attached to a benzene ring) and an aminophenyl group (an amino group attached to a benzene ring) connected by an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile under specific conditions. For example, the reaction of 4-chloromethylbenzene with a nucleophile at high temperatures can yield the desired phenol compound .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonic acid derivatives
Applications De Recherche Scientifique
3-[2-(4-Aminophenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: Similar structure but lacks the ethyl chain.
Phenol: Lacks the amino and ethyl groups.
Aniline: Contains an amino group attached directly to the benzene ring without the phenol group.
Uniqueness
3-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both the phenol and aminophenyl groups connected by an ethyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
117967-89-2 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-[2-(4-aminophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,16H,4-5,15H2 |
Clé InChI |
FLVVBNWYHKWBRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


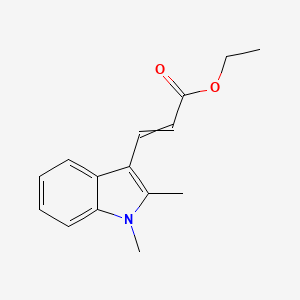
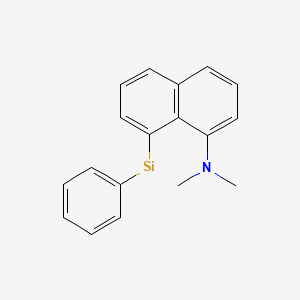
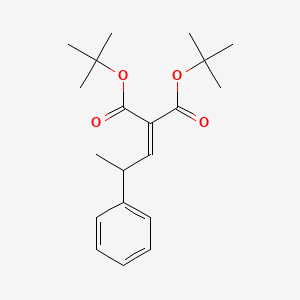
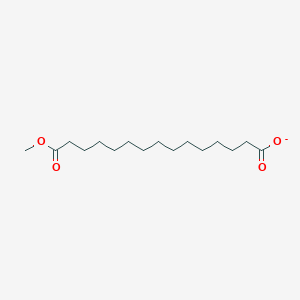
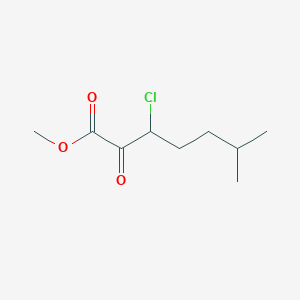
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
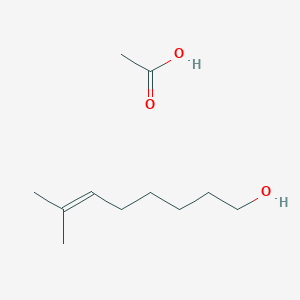
methanone](/img/structure/B14291421.png)


![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
